1-methyl-N-[2-(propan-2-yloxy)benzyl]-1H-tetrazol-5-amine

Chemical Sourcing Evidence Gap Provenance Verification

The compound 1-methyl-N-[2-(propan-2-yloxy)benzyl]-1H-tetrazol-5-amine (CAS not publicly confirmed in non-excluded sources) is a synthetic N-substituted aminotetrazole. This chemical class is commonly investigated for its bioisosteric properties, potentially replacing carboxylic acid or carbamate moieties in medicinal chemistry programs.

Molecular Formula C12H17N5O
Molecular Weight 247.30 g/mol
Cat. No. B12488616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-N-[2-(propan-2-yloxy)benzyl]-1H-tetrazol-5-amine
Molecular FormulaC12H17N5O
Molecular Weight247.30 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC=CC=C1CNC2=NN=NN2C
InChIInChI=1S/C12H17N5O/c1-9(2)18-11-7-5-4-6-10(11)8-13-12-14-15-16-17(12)3/h4-7,9H,8H2,1-3H3,(H,13,14,16)
InChIKeyQLQVCDGHJPUHSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Critical Assessment of 1-methyl-N-[2-(propan-2-yloxy)benzyl]-1H-tetrazol-5-amine Procurement Evidence


The compound 1-methyl-N-[2-(propan-2-yloxy)benzyl]-1H-tetrazol-5-amine (CAS not publicly confirmed in non-excluded sources) is a synthetic N-substituted aminotetrazole. This chemical class is commonly investigated for its bioisosteric properties, potentially replacing carboxylic acid or carbamate moieties in medicinal chemistry programs. However, the publicly available, citation-grade information for this specific compound is extremely limited. A thorough search across primary research, patents, and authoritative databases has not yielded reproducible, quantitative biological activity data, synthetic protocols, or comparative performance metrics for this exact structure. The information landscape is dominated by generic vendor listings from sources that must be excluded per the analysis constraints, preventing the confirmation of even basic chemical properties like purity or stability. Consequently, this guide cannot fulfill its objective of proving quantifiable differentiation and instead serves as a transparent statement of an evidence gap.

Absence of Data Prevents Any Substitution Analysis for 1-methyl-N-[2-(propan-2-yloxy)benzyl]-1H-tetrazol-5-amine


For well-characterized compounds, a 'why substitution fails' analysis would demonstrate how subtle structural variations in functional groups (e.g., the isopropyloxy substituent vs. a methoxy or ethoxy group) or tetrazole ring substitution patterns lead to significant, measurable differences in potency, selectivity, metabolic stability, or synthetic yield. This is demonstrably true for related tetrazole series, such as those explored as CETP inhibitors, where moving a substituent on a phenyl ring can change an IC50 value from sub-micromolar to >50 µM. However, no such quantitative data points exist in the accessible, non-excluded literature for this specific molecule, `1-methyl-N-[2-(propan-2-yloxy)benzyl]-1H-tetrazol-5-amine`. Without baseline activity, selectivity profiles, or physicochemical data, it is impossible to argue that it cannot be generically substituted, as there are no benchmarks against which a substitution would fail. The failure here is not of the molecule, but of the available evidence base.

Quantitative Evidence for 1-methyl-N-[2-(propan-2-yloxy)benzyl]-1H-tetrazol-5-amine Differentiation: A Null Result


Quantifiable Differentiation Data Not Found in Non-Excluded Sources

The primary objective of this analysis is to provide a head-to-head comparison proving exactly why a scientific user should select `1-methyl-N-[2-(propan-2-yloxy)benzyl]-1H-tetrazol-5-amine` over a closely related analog. This task requires two critical components: 1) the specific, quantitative performance of the target compound in a defined assay, and 2) the corresponding quantitative performance of a named comparator in the exact same assay. Despite an exhaustive search of non-excluded primary literature, patent databases, and authoritative chemical databases, no such paired data could be found for this compound.

Chemical Sourcing Evidence Gap Provenance Verification

Recommended Application Scenarios for 1-methyl-N-[2-(propan-2-yloxy)benzyl]-1H-tetrazol-5-amine Based on Available Evidence


Scenario 1: Internal Novelty-Seeking Exploration

The most appropriate application for this compound, given the absence of differential data, is in exploratory or novelty-seeking research where the goal is to generate primary data. A group specifically interested in the properties of an o-isopropyloxy benzyl substituent on an N-methyl tetrazole scaffold could use this compound to create a baseline for a new, proprietary SAR series, provided they independently verify its identity, purity, and stability upon receipt from any vendor. This scenario is justified only by the structural novelty, not by any previously demonstrated advantage.

Scenario 2: Resynthesis and Characterization Study

Researchers skilled in heterocyclic chemistry could procure this compound as a reference standard for a novel, internally-developed synthetic route to N-substituted 5-aminotetrazoles. The project's value would lie in comparing the synthetic efficiency and purity profile of the in-house route against the commercially sourced material, effectively using the purchased compound to benchmark an internal process. This is entirely dependent on the user's own analytical chemistry capabilities to first characterize the purchased sample.

Scenario 3: Procurement as an Analytical Chemistry Challenge

An analytical chemistry group, such as a core facility or a contract research organization, could intentionally procure this compound as a blind sample to test and develop new LC-MS or NMR methods for complex tetrazole derivatives. The lack of published analytical data for this specific molecule transforms it from a research chemical into a useful analytical 'unknown' for method validation and staff training purposes.

Quote Request

Request a Quote for 1-methyl-N-[2-(propan-2-yloxy)benzyl]-1H-tetrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.